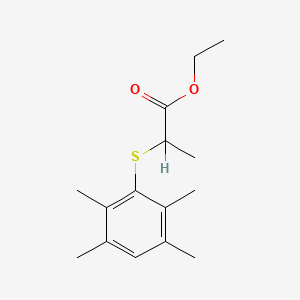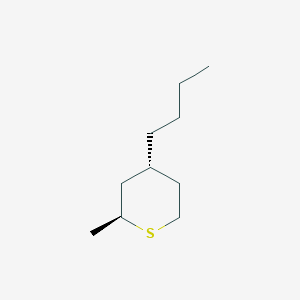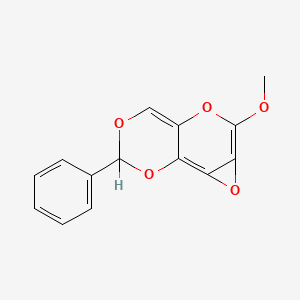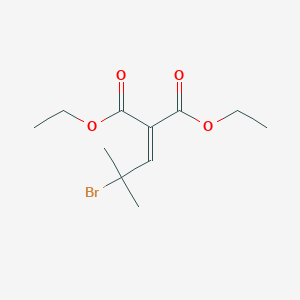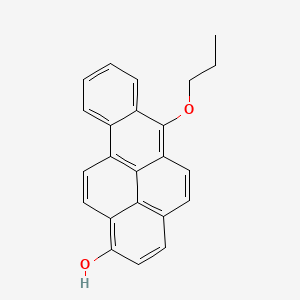
6-Propoxybenzo(a)pyren-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propoxybenzo(a)pyren-1-ol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the propoxy group and hydroxyl group on the benzo(a)pyrene framework imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxybenzo(a)pyren-1-ol typically involves the functionalization of benzo(a)pyrene. One common method is the bromination of benzo(a)pyrene to form 6-bromobenzo(a)pyrene, followed by a reaction with lead tetra-acetate and n-butyl-lithium to yield benzo(a)pyren-1-ol . The propoxy group can then be introduced through an alkylation reaction using propyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
6-Propoxybenzo(a)pyren-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions activated by the hydroxyl and propoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Scientific Research Applications
6-Propoxybenzo(a)pyren-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties and ability to intercalate into DNA.
Industry: Utilized in the development of organic electronic materials and sensors
Mechanism of Action
The mechanism of action of 6-Propoxybenzo(a)pyren-1-ol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting normal cellular processes and potentially leading to cytotoxic effects. Additionally, it can activate the aryl hydrocarbon receptor (AhR) pathway, influencing gene expression and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyren-1-ol: A hydroxylated derivative with similar reactivity.
6-Bromobenzo(a)pyrene: A brominated intermediate used in the synthesis of various derivatives
Uniqueness
6-Propoxybenzo(a)pyren-1-ol is unique due to the presence of both a propoxy group and a hydroxyl group on the benzo(a)pyrene framework
Properties
CAS No. |
74192-63-5 |
|---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-propoxybenzo[a]pyren-1-ol |
InChI |
InChI=1S/C23H18O2/c1-2-13-25-23-17-6-4-3-5-15(17)16-10-11-18-20(24)12-8-14-7-9-19(23)22(16)21(14)18/h3-12,24H,2,13H2,1H3 |
InChI Key |
NMRGAXLEGPOKLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



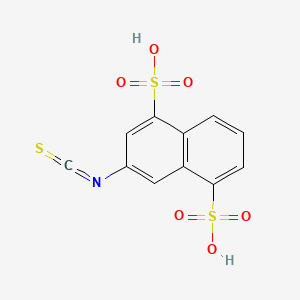
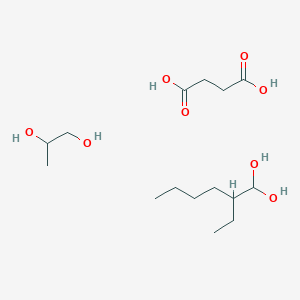
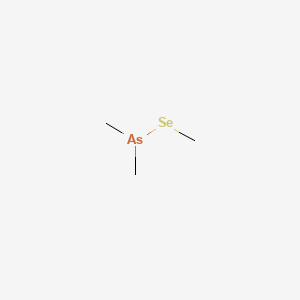

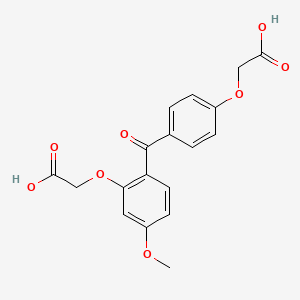
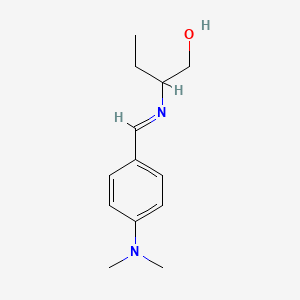
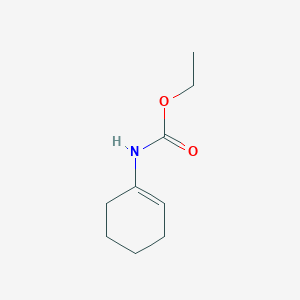
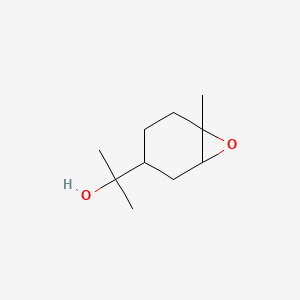
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
